N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide
Overview
Description
“N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide” is an organic compound . It belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been reported in the literature . A novel compound with a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups was synthesized . The molecule has twelve possible conformers and tautomers .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It has a benzene-fused oxazole ring structure . The molecular formula is C21H15N3O4 .Chemical Reactions Analysis
Benzoxazole derivatives have reactive sites which allow for functionalization . They are used as intermediates for the preparation of new biological materials .Safety and Hazards
While specific safety and hazard information for “N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide” is not available, general precautions for handling benzoxazole derivatives include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
Future Directions
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, future research may focus on exploring their potential applications in various fields of medicine and chemistry.
Properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-13-7-10-16(22-24-17-5-3-4-6-20(17)29-22)11-18(13)23-21(26)15-9-8-14(2)19(12-15)25(27)28/h3-12H,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDCHOPUZAQKBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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